
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9-dimethyl-3-(2-(4-methylmorpholinio)ethyl)-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9-dimethyl-3-(2-(4-methylmorpholinio)ethyl)-, diiodide is a complex organic compound with the molecular formula C16H33I2N3O and a molecular weight of 537.32 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system, making it a significant molecule in various chemical and biological applications.
Métodos De Preparación
The synthesis of 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9-dimethyl-3-(2-(4-methylmorpholinio)ethyl)-, diiodide involves several steps. One common method includes the reaction of 9,9-dimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane with 4-methylmorpholine in the presence of iodine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atoms can be replaced by other nucleophiles.
Common reagents used in these reactions include iodine, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9-dimethyl-3-(2-(4-methylmorpholinio)ethyl)-, diiodide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological systems and interactions.
Industry: It is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrogen atoms within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9-dimethyl-3-(2-(4-methylmorpholinio)ethyl)-, diiodide include:
9-Azabicyclo(3.3.1)nonane: A simpler analog with a similar bicyclic structure but without the additional substituents.
4-[2-(9,9-dimethyl-3-aza-9-azoniabicyclo(3.3.1)nonan-3-yl)ethyl]-4-methylmorpholin-4-ium, diiodide: A closely related compound with slight variations in the substituents.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, making it valuable for specialized applications.
Propiedades
Número CAS |
102585-71-7 |
|---|---|
Fórmula molecular |
C16H33I2N3O |
Peso molecular |
537.26 g/mol |
Nombre IUPAC |
4-[2-(9,9-dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonan-3-yl)ethyl]-4-methylmorpholin-4-ium;diiodide |
InChI |
InChI=1S/C16H33N3O.2HI/c1-18(2)15-5-4-6-16(18)14-17(13-15)7-8-19(3)9-11-20-12-10-19;;/h15-16H,4-14H2,1-3H3;2*1H/q+2;;/p-2 |
Clave InChI |
ZRIVOCZMSQRSBN-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1(C2CCCC1CN(C2)CC[N+]3(CCOCC3)C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


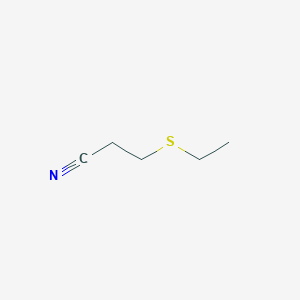

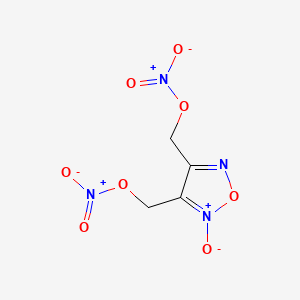

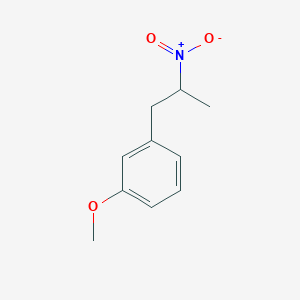
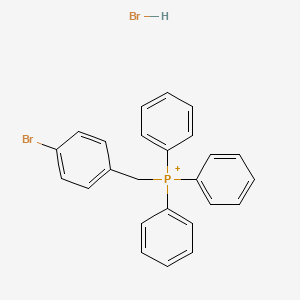
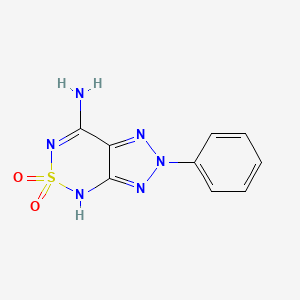

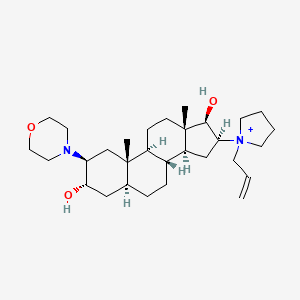
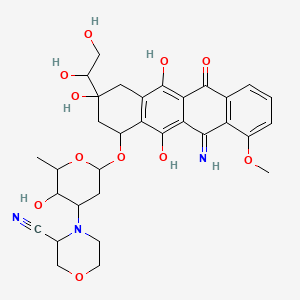
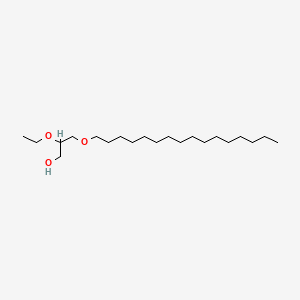
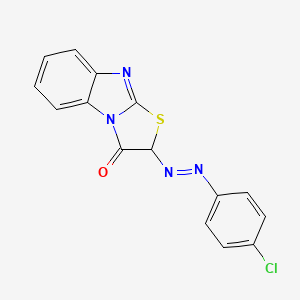
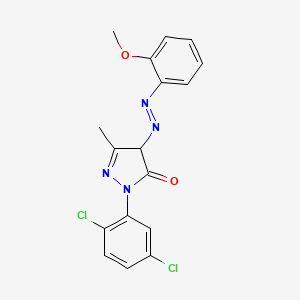
![4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B12811978.png)
